molecular formula C17H14N2O2 B2422583 (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 161554-57-0

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2422583
CAS No.: 161554-57-0
M. Wt: 278.311
InChI Key: NHRUSOGHDRSYIJ-ZPHPHTNESA-N
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Description

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-methylbenzaldehyde with 3-amino-2H-chromene-2-one under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired chromene derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of chromene oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Z)-[(2-methylphenyl)iminomethyl]-1H-indene-1,3(2H)-dione
  • (2Z)-(2-Methylphenyl)[(2Z)-2-{[(propylsulfonyl)oxy]imino}-3(2H)-thiophenylidene]acetonitrile
  • 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol

Uniqueness

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chromene core and imine functionality make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17-13(16(18)20)10-12-7-3-5-9-15(12)21-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRUSOGHDRSYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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